molecular formula C12H13ClN4 B1479790 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098008-06-9

1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B1479790
CAS RN: 2098008-06-9
M. Wt: 248.71 g/mol
InChI Key: YUYUXTPMLXRPGE-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They can be used in the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of α-diazo oxime ethers with 2H-azirines . This reaction provides highly substituted pyrazines in good to excellent yields .


Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be analyzed using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .


Chemical Reactions Analysis

Transition-metal-catalyzed C–H functionalization reactions of pyrazoles can form new C–C and C–heteroatom bonds on the pyrazole ring . This provides access to a wide range of functionalized pyrazoles in a single step .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can vary widely. For example, 4-Bromo-1H-pyrazole has a melting point of 93°C to 96°C and is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds with pyrazole fragments, such as "1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole", often involves intricate chemical processes that result in the formation of potential chelating ligands and heterocyclic compounds with significant biological and chemical properties. For instance, Kravtsov et al. (2009) explored the synthesis of new chelating ligands containing pyrazole fragments, highlighting their potential application in coordination chemistry (Kravtsov, Baranin, Dorokhov, & Zelinsky, 2009). Similarly, Grotjahn et al. (2002) reported on the functionalization of pyrazoles to create ligands for potential use in catalysis and material science (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Biological Activities and Therapeutic Applications

Derivatives of "1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole" have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Zaki, Sayed, and Elroby (2016) synthesized isoxazoline, pyrazolo[3,4-d]pyridazines, and other derivatives, finding them to exhibit good antimicrobial and anti-inflammatory activities, suggesting their potential as therapeutic agents (Zaki, Sayed, & Elroby, 2016). Furthermore, the study by Katariya, Vennapu, and Shah (2021) on the synthesis of oxazole clubbed pyridyl-pyrazolines showed promising results in anticancer and antimicrobial evaluations, highlighting the potential of such compounds in drug development (Katariya, Vennapu, & Shah, 2021).

Advanced Materials and Ligand Development

The structural versatility of pyrazole derivatives enables their application in the development of advanced materials and ligands. The research by Grotjahn et al. (2002) on synthesizing pyrazoles with functionalized substituents at C3 and C5 for ligand development is a testament to the compound's utility in creating materials with novel properties (Grotjahn et al., 2002).

Mechanism of Action

Safety and Hazards

The safety and hazards of pyrazine derivatives can vary widely depending on their specific structure. It’s important to handle these compounds with care and store them in a cool, dry place in a tightly closed container .

Future Directions

Pyrazine derivatives continue to be a focus of research due to their diverse biological activities. Future developments may include the synthesis of new derivatives and the exploration of their potential applications .

properties

IUPAC Name

1-(2-chloroethyl)-3-pyrazin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-4-7-17-11-3-1-2-9(11)12(16-17)10-8-14-5-6-15-10/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYUXTPMLXRPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=NC=CN=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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